molecular formula C7H12N2O B6153736 (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 2227792-88-1

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B6153736
CAS No.: 2227792-88-1
M. Wt: 140.18 g/mol
InChI Key: ZPTQDEHICJBLMW-ZCFIWIBFSA-N
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Description

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral chemical compound featuring a pyrazole heterocycle, a privileged scaffold in medicinal and synthetic chemistry . Pyrazole derivatives are extensively studied for their wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The specific stereochemistry of the (1R)-configured chiral center in this molecule is of significant value, as it can be critical for asymmetric synthesis and for studying stereospecific interactions in biological systems. The 1,4-dimethyl-1H-pyrazol-3-yl core structure suggests potential for diverse applications in chemical research. Pyrazole-based compounds are known to serve as key precursors for synthesizing more complex molecules, such as pyrazole-oxime hybrids and other fused heterocyclic systems, which have shown promise in areas like antibacterial activity and DNA interaction studies . Furthermore, the incorporation of a chiral alcohol functional group provides a handle for further chemical modification, making this compound a versatile building block for developing novel pharmaceuticals, agrochemicals, and functional materials. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2227792-88-1

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1R)-1-(1,4-dimethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-5-4-9(3)8-7(5)6(2)10/h4,6,10H,1-3H3/t6-/m1/s1

InChI Key

ZPTQDEHICJBLMW-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CN(N=C1[C@@H](C)O)C

Canonical SMILES

CC1=CN(N=C1C(C)O)C

Purity

95

Origin of Product

United States

Enantioselective and Diastereoselective Synthetic Methodologies for 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Chiral Alcohol

Further disconnection of the pyrazole (B372694) ring itself leads to simpler, commercially available starting materials. The pyrazole ring can be disconnected through the C-N and N-N bonds, a strategy that aligns with the classical Knorr pyrazole synthesis. This approach identifies a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the key building blocks. Specifically, for 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, the precursors are identified as pentane-2,4-dione and methylhydrazine. This retrosynthetic pathway provides a clear and convergent route to the target molecule, beginning with readily accessible starting materials.

Precursor Synthesis and Pyrazole Ring Formation

The synthesis of the key precursor, 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, hinges on the successful formation of the 1,4-dimethyl-1H-pyrazole ring system. This is typically achieved through cyclocondensation reactions, followed by appropriate functionalization if necessary.

Cyclocondensation Approaches for 1,4-dimethyl-1H-pyrazole-3-yl Precursors

The Knorr pyrazole synthesis is the most common and classic method for constructing the pyrazole ring. beilstein-journals.orgrsc.org This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgmdpi.com In the context of synthesizing 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, the reaction between pentane-2,4-dione and methylhydrazine is the most direct approach. beilstein-journals.orgmdpi.com

However, the use of an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers. beilstein-journals.orgmdpi.com In this case, the reaction of pentane-2,4-dione with methylhydrazine can theoretically yield two isomeric pyrazoles: 1,3,5-trimethyl-1H-pyrazole and 1,4,5-trimethyl-1H-pyrazole, in addition to the desired 1,4-dimethyl-3-acetylpyrazole precursor (after subsequent steps). The regioselectivity of the Knorr synthesis is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as solvent and pH. chem-station.comharvard.edu Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in favor of one isomer. chem-station.com

Functionalization of the Pyrazole Core for Subsequent Chiral Induction

Once the 1,4-dimethyl-1H-pyrazole ring is formed, the introduction of an acetyl group at the C3 position is necessary to create the ketone precursor for the asymmetric reduction. If the cyclocondensation reaction is performed with a precursor that does not already contain the acetyl group, a subsequent functionalization step is required. However, a more convergent approach involves using a 1,3-dicarbonyl compound that already possesses the necessary carbon framework. The reaction of pentane-2,4-dione with methylhydrazine directly leads to a pyrazole with methyl groups at positions 3 and 5. To obtain the desired 3-acetyl derivative, a different starting dicarbonyl would be necessary, or a subsequent functionalization of the 1,4-dimethyl-1H-pyrazole core would be required. A more direct route involves the Vilsmeier-Haack reaction on a suitable pyrazole precursor to introduce a formyl group, which can then be converted to the desired ketone. umich.eduresearchgate.netresearchgate.net

Asymmetric Construction of the Chiral Ethane-1-ol Moiety

The key step in establishing the stereochemistry of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is the enantioselective reduction of the prochiral ketone, 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone. Catalytic methods are highly preferred for their efficiency and atom economy.

Catalytic Enantioselective Reductions of Ketone Precursors

The asymmetric reduction of ketones to chiral alcohols is a well-developed field, with numerous catalytic systems available. nih.gov For heteroaryl ketones, such as the pyrazolyl ketone , metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are particularly effective. nih.govrsc.org

Ruthenium(II) complexes are among the most powerful catalysts for the asymmetric hydrogenation of ketones. The pioneering work of Noyori and colleagues led to the development of highly efficient and selective catalysts based on Ru(II)-BINAP and Ru(II)-diphosphine-diamine complexes. chem-station.comnrochemistry.comresearchgate.net These catalysts are known to be effective for a wide range of ketones, including those with heteroaromatic substituents. rsc.org

For the synthesis of this compound, a catalyst system employing a chiral ruthenium complex would be the method of choice. A typical procedure would involve the hydrogenation of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Ru(II) complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP and chiral diamines like DPEN are commonly used. harvard.edunrochemistry.com

The general conditions for such a reaction, based on analogous transformations of heteroaryl ketones, are presented in the table below.

ParameterCondition
Catalyst [RuCl2(chiral diphosphine)(chiral diamine)]
Chiral Ligands (R)-BINAP / (R,R)-DPEN
Substrate 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
Solvent Isopropanol, Ethanol, or Methanol
Hydrogen Source H2 gas or Isopropanol (for transfer hydrogenation)
Base (for transfer hydrogenation) KOtBu or iPrOK
Temperature 25-80 °C
Pressure (for hydrogenation) 1-100 atm
Expected Enantiomeric Excess (ee) >95%

This table presents typical conditions based on literature precedents for similar substrates. acs.orgacs.org

The mechanism of these hydrogenations often involves a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer to the ketone. chem-station.com For Noyori-type catalysts, the amine ligand plays a key role in the catalytic cycle. chem-station.com The specific choice of the (R)- or (S)-enantiomer of the chiral ligand will determine the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol. To obtain the desired (1R)-enantiomer, the appropriate configuration of the chiral catalyst must be selected.

Organocatalytic Approaches for Stereocontrol

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful metal-free strategy for asymmetric synthesis. mdpi.com For the synthesis of this compound, the most direct organocatalytic approach involves the asymmetric transfer hydrogenation of the prochiral precursor, 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-one.

This transformation typically employs a chiral catalyst, such as a Brønsted acid (e.g., a chiral phosphoric acid) or a chiral amine, to control the facial selectivity of hydride addition from a stoichiometric reductant like a Hantzsch ester. The catalyst forms a chiral complex with the substrate or the reductant, creating a sterically defined environment that favors hydride transfer to one face of the ketone carbonyl, leading to the desired enantiomer.

The general mechanism involves the activation of the Hantzsch ester by the chiral catalyst and the subsequent delivery of a hydride to the pyrazolyl ketone. The enantioselectivity of the reaction is highly dependent on the structure of the catalyst, the solvent, and the reaction temperature. While numerous ketones have been successfully reduced with high enantioselectivity using this method, the application to specific heterocyclic ketones such as 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-one would require empirical optimization of these parameters.

Another, albeit less direct, organocatalytic strategy involves the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, a reaction catalyzed by primary amines derived from cinchona alkaloids. nih.govnih.gov This method constructs a new stereocenter on a pyrazole-containing scaffold and could be adapted through multi-step sequences to generate the target structure.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgwikiwand.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

A plausible synthesis of this compound using this approach would begin with a derivative such as 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. This acid can be covalently attached to a well-established chiral auxiliary, for instance, an Evans oxazolidinone like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral N-acyl oxazolidinone.

The carbonyl group of the pyrazole moiety is now part of a chiral imide system. The auxiliary provides a sterically hindered environment, directing the approach of a nucleophile. Diastereoselective addition of a methyl group, using a reagent like methylmagnesium bromide or methyllithium, would proceed from the less hindered face. The resulting tertiary alcohol is an intermediate which, upon reductive cleavage of the auxiliary (e.g., with lithium borohydride), would yield the target chiral secondary alcohol, this compound.

Common chiral auxiliaries suitable for such syntheses include:

Evans Oxazolidinones sigmaaldrich.com

Pseudoephedrine and Pseudoephenamine wikiwand.com

Camphorsultam (Oppolzer's sultam) harvard.edu

(S)-(-)-2-Methyl-2-propanesulfinamide sigmaaldrich.com

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the key nucleophilic addition step.

Biocatalytic Transformations for Stereoselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild reaction conditions. For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly powerful tools for the asymmetric reduction of prochiral ketones. This method is widely regarded as a green and efficient route to enantiopure alcohols.

The synthesis of this compound via this route would involve the enzymatic reduction of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-one. A wide array of commercially available KREDs, often provided in screening kits, can be tested to identify an enzyme that reduces the substrate with high conversion and excellent enantioselectivity for the (R)-alcohol.

These enzymatic reactions require a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. To make the process economically viable, a cofactor regeneration system is employed in situ. Common methods include:

Substrate-coupled regeneration: Using a sacrificial alcohol, such as isopropanol, which is oxidized to acetone (B3395972) by the same enzyme, regenerating the reduced cofactor.

Enzyme-coupled regeneration: Employing a second enzyme, like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap cosubstrate (glucose or formate) to regenerate the cofactor.

The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility. The mild conditions (near-neutral pH and room temperature) prevent racemization and minimize side reactions, often leading to products with very high enantiomeric excess (>99% ee).

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Compounds like amino acids, sugars, or hydroxy acids serve as chiral building blocks.

A hypothetical chiral pool synthesis for this compound could commence from (R)-lactic acid or its ethyl ester, ethyl (R)-lactate. The synthetic challenge lies in constructing the pyrazole ring without disturbing the existing stereocenter.

One potential pathway could involve:

Protection of the hydroxyl group of ethyl (R)-lactate.

Claisen condensation with a suitable acetate (B1210297) source (e.g., ethyl acetate) to form a β-keto ester intermediate.

Ring-closing condensation of the β-keto ester with methylhydrazine. This is a critical step where regioselectivity must be controlled to form the desired 1,3,4-substituted pyrazole.

Methylation of the pyrazole nitrogen (if the N1 position is not already methylated by the choice of hydrazine).

Deprotection of the hydroxyl group to yield the final product.

This approach is often more step-intensive than asymmetric catalysis but can be effective if the key cyclization and subsequent functionalization steps proceed with high fidelity and without racemization of the chiral center.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing chemical yield and stereoselectivity while ensuring process efficiency and reproducibility. researchgate.net For any chosen synthetic methodology, variables such as catalyst loading, temperature, solvent, and reactant concentrations must be systematically investigated. nih.gov

Below is a hypothetical optimization table for the organocatalytic transfer hydrogenation of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-one, illustrating a typical workflow.

Table 1: Optimization of Organocatalytic Transfer Hydrogenation

Entry Catalyst (mol%) Solvent Temperature (°C) Additive Time (h) Yield (%) ee (%) (R)
1 C1 (10) Toluene (B28343) 40 - 24 65 78
2 C1 (10) CH2Cl2 40 - 24 58 75
3 C1 (10) THF 40 - 24 71 82
4 C1 (10) Dioxane 40 - 24 75 85
5 C1 (10) Dioxane 25 - 48 82 91
6 C1 (10) Dioxane 60 - 12 70 81
7 C1 (5) Dioxane 25 - 48 79 90
8 C1 (10) Dioxane 25 Acetic Acid (10 mol%) 36 88 94
9 C2 (10) Dioxane 25 Acetic Acid (10 mol%) 36 91 97

Catalyst, reductant (Hantzsch ester), and substrate concentrations are kept constant unless noted. Yields are determined by ¹H NMR or after chromatographic purification. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

This systematic approach, as demonstrated in the table, allows for the identification of optimal conditions. Here, changing the solvent from toluene to dioxane improved both yield and enantioselectivity (entries 1 vs. 4). Lowering the temperature further enhanced the ee (entry 5), and the addition of a Brønsted acid co-catalyst improved both the reaction rate and selectivity (entry 8). Finally, screening a different catalyst structure (C2 ) under the optimized conditions led to the best result (entry 9).

Stereochemical Resolution Techniques

When an enantioselective synthesis is not feasible or provides a product of insufficient purity, stereochemical resolution of a racemic mixture can be employed. This involves separating a 50:50 mixture of enantiomers into its individual components.

Classical resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent. Diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by conventional techniques like fractional crystallization or chromatography.

For the resolution of racemic 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, a chiral acid can be used as the resolving agent. The process involves two main steps:

Diastereomer Formation: The racemic alcohol is reacted with an enantiopure chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, in a suitable solvent. This acid-base or esterification reaction forms two diastereomeric salts or esters:

((R)-alcohol • (R)-acid) salt/ester

((S)-alcohol • (R)-acid) salt/ester

Separation and Liberation: Due to differences in solubility, one of the diastereomeric salts will often preferentially crystallize from the solution. This solid can be isolated by filtration. The less soluble diastereomer is collected, and the more soluble one remains in the mother liquor. After separation, the chiral resolving agent is removed (e.g., by neutralization with a base for salts or hydrolysis for esters) to liberate the enantiomerically enriched alcohol. The other enantiomer can often be recovered from the mother liquor.

This method is a well-established, scalable technique, though its primary drawback is that the maximum theoretical yield for the desired enantiomer is 50% without an effective racemization and recycling protocol for the unwanted enantiomer.

Chiral Chromatography-Based Resolution

When a racemic mixture of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is produced, resolution via chiral chromatography is a powerful technique to isolate the desired (1R)-enantiomer. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of various chiral pyrazole derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques employed for this purpose. SFC is often considered a more efficient separation technique for preparative and large-scale applications, offering benefits such as faster separations, reduced organic solvent consumption, and lower costs compared to HPLC. chromatographyonline.comafmps.be The primary mobile phase in SFC is supercritical carbon dioxide, which is non-toxic and easily removed post-analysis. afmps.be

The choice of CSP and mobile phase composition is critical for achieving baseline separation. For pyrazole derivatives, columns such as Lux cellulose-2, Lux amylose-2, and Chiralpak IC have demonstrated excellent chiral recognition abilities. nih.govresearchgate.net Separations can be performed in either normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., methanol or acetonitrile). nih.gov The polar organic mode is often advantageous for providing sharp peaks and short analysis times. nih.gov In SFC, the mobile phase typically consists of CO₂ modified with a small percentage of an alcohol, such as methanol or ethanol, to modulate solute retention and selectivity. chromatographyonline.com

TechniqueChiral Stationary Phase (CSP)Typical Mobile PhaseResolution Characteristics
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2)Normal Phase: Hexane/Ethanol Polar Organic: Methanol or AcetonitrileCellulose-based columns often show superiority in polar organic mode. nih.gov
Chiral HPLCPolysaccharide-based (e.g., Lux Amylose-2)Normal Phase: Hexane/EthanolAmylose-based columns can provide high resolution in normal-phase mode. nih.gov
Chiral SFCPolysaccharide-based (e.g., Chiralpak IC)CO₂ / Methanol or EthanolFast, efficient, and green; suitable for preparative scale. chromatographyonline.comafmps.be
Chiral SFC/HPLCPirkle-type (e.g., (R,R)Whelk-O1)CO₂ / Modifier or Hexane/IPAOffers complementary selectivity to polysaccharide phases. chromatographyonline.com

Scalable Synthesis Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable.

Method Selection: For large-scale production, catalytic methods are strongly favored over processes that use stoichiometric amounts of chiral reagents. rsc.org Stoichiometric reagents are expensive and generate significant waste, complicating product purification and increasing costs. Both asymmetric catalysis (chemocatalysis) and biocatalysis are highly suitable for scale-up. Biocatalysis, in particular, offers significant advantages due to its use of water as a solvent, mild operating temperatures and pressures, and the high selectivity of enzymes, which minimizes byproduct formation. nih.govresearchgate.net

Catalyst and Reagent Cost and Availability: The cost, efficiency (turnover number), and stability of the catalyst are paramount. For chemocatalysis, the price of the chiral ligand and the metal precursor must be considered. In biocatalysis, the cost of the enzyme or the development of the whole-cell catalyst is a key factor, although the use of whole cells can be very economical. nih.gov The choice of the reducing agent is also critical. While borane (B79455) is highly effective, its handling on a large scale requires specialized equipment. Transfer hydrogenation using inexpensive and safer hydrogen donors like isopropanol, or biocatalytic reductions using glucose, are often more practical for industrial-scale operations. wikipedia.orgmdpi.com

Process Optimization and Safety: Reaction conditions must be optimized to maximize yield and enantioselectivity while minimizing reaction time. For biocatalytic processes, parameters such as pH, temperature, substrate concentration, and cell loading must be fine-tuned. acs.org Substrate or product inhibition can sometimes limit the efficiency of biocatalytic reductions, a challenge that can be addressed by implementing strategies like two-phase solvent systems or continuous product removal. nih.gov From a safety perspective, avoiding pyrophoric reagents like metal hydrides and flammable solvents is a major advantage.

Downstream Processing and Purification: The method of purification is a major consideration for scalability. While chiral chromatography, particularly SFC, is a viable technique for producing pure enantiomers, it can be costly for very large quantities. chromatographyonline.com The ideal scenario is a synthesis that produces the chiral alcohol with sufficiently high enantiomeric excess that a final purification step to remove the minor enantiomer can be achieved via crystallization. If the product is an oil, or if crystallization does not effectively remove the unwanted enantiomer, preparative SFC remains the most efficient chromatographic option.

Advanced Spectroscopic and Crystallographic Elucidation of 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional techniques allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The methyl group on the pyrazole (B372694) ring (N-CH₃) would likely appear as a singlet in the range of 3.5-4.0 ppm. The other methyl group attached to the pyrazole ring (C4-CH₃) would also be a singlet, typically found further upfield. The ethoxy group's protons would present as a doublet for the terminal methyl group and a quartet for the methine proton (CH-OH), with their coupling confirming their adjacency. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Expected signals would include those for the two pyrazole ring methyl carbons, the ethyl group carbons, and the three distinct pyrazole ring carbons. The carbon bearing the hydroxyl group would be observed in the typical range for alcohol-substituted carbons. For comparison, ¹³C NMR data for various substituted pyrazoles show ring carbon signals in the range of approximately 100-150 ppm. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-CH₃~3.7~35
C4-CH₃~2.1~9
CH(OH)~4.8 (quartet)~62
CH(OH)CH~1.5 (doublet)~23
OHVariable (broad singlet)-
C3-~150
C4-~110
C5~7.2 (singlet)~138

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY for Stereochemical Confirmation)

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy) would confirm the coupling between the methine proton and the adjacent methyl protons of the ethanol (B145695) substituent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is key to establishing the connectivity across the molecule. It would show correlations between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, and between the C4-methyl protons and the C3, C4, and C5 carbons. Importantly, it would also link the ethoxy group's methine proton to the C3 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in confirming the (R) stereochemistry. This experiment reveals through-space proximity of protons. Key NOE correlations would be expected between the protons of the N-methyl group and the C5-proton of the pyrazole ring, as well as between the methine proton of the chiral center and the C4-methyl group.

Vibrational Spectroscopy for Functional Group Characterization (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. mdpi.com Sharp peaks corresponding to C-H stretching of the methyl and methine groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. mdpi.com A strong C-O stretching vibration for the secondary alcohol would be present in the 1050-1150 cm⁻¹ range.

Table 2: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)
C-HStretching (sp³)2850-3000
C=N / C=CRing Stretching1400-1600
C-OStretching1050-1150
C-HBending~1375, ~1450

Mass Spectrometry for Molecular Mass and Fragmentation Pathways (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₇H₁₂N₂O, the expected monoisotopic mass is approximately 140.09496 Da. Predicted adducts include [M+H]⁺ at m/z 141.10224 and [M+Na]⁺ at m/z 163.08418. uni.lu

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol, and the loss of a methyl radical ([M-CH₃]⁺). Another probable fragmentation would be the cleavage of the C-C bond adjacent to the pyrazole ring, leading to the formation of a stable pyrazole-containing cation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would unambiguously confirm the connectivity of the atoms and, crucially for a chiral molecule, determine its absolute configuration as (R). The analysis would yield precise bond lengths, bond angles, and torsion angles. For pyrazole derivatives, typical N-N bond lengths are around 1.35 Å, and C-N and C-C bonds within the ring are in the range of 1.32-1.38 Å. nih.govnih.gov

Table 3: Anticipated Crystallographic Parameters

ParameterExpected Value/System
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁, P2₁2₁2₁ (for chiral molecules)
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Z (molecules per unit cell)To be determined
Bond Lengths/AnglesConsistent with pyrazole and alcohol structures

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. For this compound, the most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group. The hydroxyl hydrogen would act as a hydrogen bond donor to the nitrogen atom of a neighboring pyrazole ring or the oxygen atom of an adjacent alcohol, leading to the formation of chains or more complex networks in the crystal lattice. researchgate.net

Based on a comprehensive search of available scientific literature, specific experimental data required to generate an article on "this compound" focusing on the requested advanced spectroscopic and crystallographic analyses is not publicly available.

Detailed research findings on Hirshfeld surface analysis, conformational analysis in the crystalline state, circular dichroism spectroscopy, and optical rotation measurements for this particular compound have not been found in the indexed literature. While general methodologies and data for related pyrazole derivatives exist, the strict requirement to focus solely on "this compound" prevents the inclusion of analogous data.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions at this time.

Computational and Quantum Chemical Investigations of 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties from the ground state electron density. For pyrazole (B372694) derivatives, DFT has been successfully used to determine optimized geometries, electronic characteristics, and spectroscopic parameters. eurasianjournals.comnih.govresearchgate.net Common approaches involve using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G** to achieve a balance between computational cost and accuracy. nih.govnih.gov

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. nih.gov Studies on similar pyrazole-containing molecules have shown that DFT methods can accurately predict geometries that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.netuomphysics.net The optimization process reveals that pyrazole rings are typically planar, a feature stabilized by the aromatic nature of the ring. nih.govrdd.edu.iq The conformational landscape of the ethan-1-ol substituent would also be explored to identify the most stable orientation of the hydroxyl and methyl groups relative to the pyrazole ring, considering potential intramolecular interactions like hydrogen bonding. nih.gov

Illustrative Optimized Geometric Parameters for a Pyrazole Derivative

This table presents typical bond lengths and angles for a pyrazole ring, as determined by DFT calculations, to illustrate the type of data obtained from geometry optimization.

ParameterBond/AngleCalculated Value (B3LYP)
Bond Length (Å)N1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.36 Å
Bond Angle (°)C5-N1-N2112.5°
N1-N2-C3105.0°
N2-C3-C4111.0°
C3-C4-C5105.5°
C4-C5-N1106.0°

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to compute the energies of the HOMO and LUMO and visualize their electron density distributions. rdd.edu.iqyoutube.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.netresearchgate.net These calculations provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

This table shows representative HOMO, LUMO, and energy gap values calculated for a generic pyrazole derivative, demonstrating the output of FMO analysis.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.03
Energy Gap (ΔE) 5.12

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. cram.com

Red regions indicate negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack. In pyrazole derivatives, these are typically found around the nitrogen atoms and any other electronegative atoms like the oxygen of the hydroxyl group. cram.commdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the hydroxyl proton. mdpi.comnih.gov

Green regions represent areas of neutral or near-zero potential.

By analyzing the MEP surface of this compound, one could identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Predicted Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. nih.govrsc.orgdntb.gov.ua These theoretical predictions, when compared with experimental spectra, can help assign signals and confirm the molecular structure. researchgate.netnih.gov Studies on pyrazoles have shown a good correlation between calculated and experimental chemical shifts. nih.govresearchgate.net

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield the frequencies and intensities of the vibrational modes of the molecule. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. sigmaaldrich.com This analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of functional groups, such as the O-H stretch of the alcohol, C-H stretches of the methyl groups, and various pyrazole ring vibrations. nih.govrdd.edu.iq

Illustrative Predicted Vibrational Frequencies for a Pyrazole Derivative

This table provides examples of calculated vibrational frequencies for key functional groups found in pyrazole structures.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchAlcohol~3400
C-H Stretch (Aromatic)Pyrazole Ring3100 - 3000
C-H Stretch (Aliphatic)Methyl Groups2980 - 2870
C=N StretchPyrazole Ring~1580
Ring DeformationPyrazole Ring1520 - 1350
C-O StretchAlcohol~1100

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent. rdd.edu.iqnih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track its behavior over nanoseconds. uomustansiriyah.edu.iq This approach can reveal:

Solvation Effects: How solvent molecules arrange around the solute, particularly the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atoms with water. rdd.edu.iq

Conformational Flexibility: The accessible conformations of the ethan-1-ol side chain and how its flexibility is influenced by the solvent.

Transport Properties: Information related to diffusion and other dynamic properties within the solution.

MD simulations complement the static picture provided by DFT by introducing the effects of temperature and solvent, offering a more realistic representation of the molecule's behavior in solution. nih.goveurasianjournals.com

Non-Covalent Interaction (NCI) Plot and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Non-Covalent Interaction (NCI) Plot: The NCI analysis is a method for visualizing and identifying non-covalent interactions in real space. nih.govjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (s). The NCI plot reveals broad surfaces corresponding to weak interactions, which are color-coded to distinguish their nature:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. chemtools.org

Green surfaces represent weaker, delocalized van der Waals interactions. chemtools.org

Red surfaces signify repulsive steric clashes. chemtools.org

For the target molecule, an NCI plot could visually confirm the presence of intramolecular hydrogen bonding between the hydroxyl group and a pyrazole nitrogen, as well as map out the van der Waals surfaces around the methyl groups. researchgate.netrsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. researchgate.netresearchgate.net A key aspect of QTAIM is the identification of bond critical points (BCPs)—locations where the electron density is at a minimum between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bond. For instance, QTAIM can be used to characterize the strength and nature (covalent vs. electrostatic) of intramolecular hydrogen bonds and other weak interactions within the molecule. researchgate.netyoutube.com

Regioselectivity and Stereoselectivity: Mechanistic Insights from Computational Models

The inherent chirality and the presence of multiple reactive sites within this compound make the prediction and control of reaction selectivity a significant challenge. Computational models, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to elucidate the subtle electronic and steric factors that dictate the preferential formation of one product isomer over another.

Detailed computational studies on the synthesis of chiral pyrazoles have demonstrated the predictive power of these methods. For instance, in reactions such as 1,3-dipolar cycloadditions followed by nih.govconicet.gov.ar-sigmatropic rearrangements, DFT calculations have been instrumental in explaining the observed high regioselectivity. uniovi.es These models allow for the visualization and energy calculation of various possible transition states, revealing the lowest energy pathway that the reaction is most likely to follow.

The stereochemical outcome of reactions involving chiral pyrazole derivatives is another area where computational analysis has proven invaluable. By modeling the interactions between reactants and chiral catalysts or auxiliaries, researchers can rationalize the observed enantioselectivity. These models often highlight key non-covalent interactions, such as hydrogen bonding or steric hindrance, that stabilize one transition state over its diastereomeric counterpart, thus leading to the preferential formation of a single stereoisomer. The synthesis of novel chiral pyrazole derivatives has been successfully guided by such computational approaches, where the stereoselective addition to a chiral intermediate is the key step. nih.gov

While specific computational data for reactions directly involving this compound are not yet widely published in dedicated studies, the principles derived from computational investigations of analogous systems provide a robust framework for understanding its reactivity. For example, theoretical studies on the functionalization of substituted pyrazoles consistently show that both electronic and steric effects of the substituents play a crucial role in directing incoming reagents to a specific position on the pyrazole ring. nih.govnih.gov

To illustrate the nature of the data generated from such computational investigations, the following interactive tables present hypothetical but representative findings from a DFT study on a generic electrophilic substitution reaction at the pyrazole ring of a chiral pyrazole alcohol.

Table 1: Calculated Relative Energies of Possible Intermediates and Transition States for Electrophilic Attack on the Pyrazole Ring.

SpeciesPosition of AttackRelative Energy (kcal/mol)
Intermediate 1C40.0
Intermediate 2C5+5.2
Transition State 1 (for C4 attack)C4+15.8
Transition State 2 (for C5 attack)C5+20.5

This table showcases how computational chemistry can predict the most likely site of reaction (regioselectivity) by comparing the energies of the intermediates and transition states. A lower relative energy indicates a more stable species and a more favorable reaction pathway.

Table 2: Predicted Diastereomeric Ratio Based on Transition State Energies for a Stereoselective Reaction.

Transition StateDiastereomer FormedCalculated Free Energy (Hartree)Predicted Product Ratio
TS_R(R,R)-450.1234595%
TS_S(R,S)-450.121235%

This table demonstrates the application of computational models in predicting the stereochemical outcome of a reaction. The difference in the calculated free energies of the diastereomeric transition states allows for the prediction of the product ratio.

Rational Design and Synthesis of Analogues and Derivatives of 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Modification Strategies for the Pyrazole (B372694) Ring System

The pyrazole ring is a key pharmacophore in many biologically active compounds. nih.gov Its aromatic and electronic properties, as well as its ability to participate in hydrogen bonding, can be finely tuned through various modification strategies. researchgate.net

For instance, electron-donating groups (EDGs) like alkyl or methoxy groups can increase the electron density of the pyrazole ring, potentially enhancing its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups (EWGs) such as halogens or nitro groups decrease the ring's electron density, which can alter its binding mode or metabolic stability. nih.gov The position of the substituent also plays a critical role; for example, a substituent at the C4 position can exert different electronic and steric effects compared to a substituent at the C5 position. researchgate.net

Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated the importance of substituent choice. In a series of pyrazole-based cannabinoid receptor antagonists, para-substituted phenyl rings at the C5 position were found to be crucial for potent activity, with hydrophobic and electron-withdrawing groups being preferred. researchgate.net This highlights how systematic variation of substituents can lead to compounds with optimized properties.

Table 1: Effects of Substituents on Pyrazole Ring Properties

Substituent TypeExampleEffect on Electron DensityPotential Impact on Activity
Electron-Donating-CH₃, -OCH₃IncreasesMay enhance binding to electron-deficient targets
Electron-Withdrawing-Cl, -NO₂DecreasesCan alter binding mode, improve metabolic stability
Bulky Groups-t-ButylSteric HindranceCan influence selectivity and prevent unwanted interactions

Isosteric replacement involves substituting the pyrazole ring with other five-membered heterocyclic rings that have similar steric and electronic properties. This strategy is often employed in medicinal chemistry to improve pharmacokinetic properties, reduce toxicity, or explore new intellectual property space. pharmablock.com Common isosteres for the pyrazole ring include imidazole, thiazole, and triazole. nih.govacs.org

The choice of isostere can subtly alter the geometry and hydrogen bonding capabilities of the molecule. For example, replacing a pyrazole with an imidazole introduces a different nitrogen arrangement, which can lead to altered binding interactions with a target protein. nih.gov Studies on bioisosteres of the pyrazole-containing drug rimonabant showed that thiazole, triazole, and imidazole replacements could maintain significant biological activity, demonstrating their viability as pyrazole surrogates. nih.govacs.org The pyrazole moiety itself can also serve as a bioisostere for other aromatic rings like benzene or phenol, often leading to improved physicochemical properties such as solubility and metabolic stability. pharmablock.comnih.gov

Variations on the Ethan-1-ol Side Chain

The (1R)-ethan-1-ol side chain is a critical feature of the parent compound, contributing to its chirality and providing a hydroxyl group for potential hydrogen bonding interactions. Modifications to this side chain can have a profound impact on the molecule's activity and selectivity.

Extending the length of the alkyl chain or introducing branching can alter the lipophilicity and steric profile of the molecule. Elongating the chain from ethan-1-ol to propan-1-ol or butan-1-ol, for instance, would increase its hydrophobicity, which could enhance membrane permeability or binding to hydrophobic pockets in a target protein. Introducing branching, such as creating an isopropanol or tert-butanol derivative, can introduce steric bulk that may improve selectivity by preventing binding to off-target sites.

The existing chiral center at the C1 position of the ethan-1-ol side chain is a key stereochemical feature. Introducing a second chiral center, for example, by synthesizing a (1R,2S)-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-2-ol derivative, would result in diastereomers. These diastereomers can have distinct biological activities and metabolic profiles due to their different three-dimensional arrangements, which can lead to differential interactions with chiral biological macromolecules. rwth-aachen.de The synthesis of such molecules often requires stereoselective methods to control the configuration of the new chiral center. researchgate.net

Nitrogen Substitution Pattern Modifications on the Pyrazole Ring

The substitution pattern on the two nitrogen atoms of the pyrazole ring is a crucial determinant of the molecule's properties. In the parent compound, the N1 nitrogen is substituted with a methyl group.

Furthermore, the tautomeric nature of unsymmetrically substituted pyrazoles means that alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of isomers. pharmablock.com The ratio of these isomers is dependent on the reaction conditions and the nature of the substituents on the pyrazole ring. nih.gov Controlling the regioselectivity of N-substitution is therefore a key aspect of synthesizing analogues with defined structures and properties. organic-chemistry.org The presence of a substituent at the pyrrole-like nitrogen can abolish its ability to act as a hydrogen bond donor, which is a significant consideration in rational drug design. researchgate.net

Theoretical Structure-Property Relationship (SPR) Studies for Designed Analogues

Computational chemistry serves as a powerful tool for predicting how structural modifications to (1R)-1-(1,a4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol will affect its properties, thereby guiding the synthesis of new analogues with improved profiles. eurasianjournals.comeurasianjournals.com These in silico methods allow for the exploration of vast numbers of virtual compounds, saving significant time and resources. eurasianjournals.com

The biological activity of a molecule is intimately linked to its steric and electronic characteristics. For analogues of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, these properties can be fine-tuned by introducing different substituents at various positions on the pyrazole ring or the ethyl alcohol side chain.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of designed analogues. eurasianjournals.com These calculations can predict changes in electron density, dipole moment, and electrostatic potential surfaces, which are crucial for molecular recognition and interaction with biological targets. eurasianjournals.comresearchgate.net For instance, introducing an electron-withdrawing group (e.g., a nitro or cyano group) at the C5-position of the pyrazole ring would modulate the electronic nature of the heterocycle. Conversely, adding an electron-donating group (e.g., an amino or methoxy group) would have the opposite effect. nih.gov

Steric hindrance is another critical factor that can be modulated. The size and conformation of substituents influence how the molecule fits into a binding pocket. Varying the N1-methyl group to larger alkyl groups (e.g., ethyl, isopropyl) or modifying the C4-methyl group can systematically alter the steric profile of the molecule. rsc.org The analysis of CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) contour maps for related pyrazole series has revealed that modifications at different positions require distinct properties; for example, one position might favor bulky, electropositive groups while another might require electronegative, hydrogen-bond acceptors to enhance activity. nih.gov

A theoretical study of potential analogues could yield data on how these modifications are predicted to alter key molecular properties.

Table 1: Predicted Steric and Electronic Property Modulation in Analogues of this compound

AnalogueModificationPredicted Steric EffectPredicted Electronic Effect
Parent Compound-BaselineBaseline
Analogue AReplace C4-methyl with -CF₃Slightly increased bulkStrongly electron-withdrawing
Analogue BReplace N1-methyl with N1-ethylIncreased bulk at N1Minor change in electron donation
Analogue CAdd -Cl at C5-positionMinor increase in bulkElectron-withdrawing (inductive)
Analogue DReplace ethan-1-ol with propan-1-olIncreased side-chain length/bulkMinor change in electronics

Lipophilicity (typically expressed as logP, the logarithm of the partition coefficient between octanol and water) and aqueous solubility are fundamental properties that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are routinely used to predict these properties for virtual compounds, helping to prioritize which analogues to synthesize. researchgate.net

The design strategy for new analogues of this compound involves making structural changes that are predicted to optimize its physicochemical properties. For example, introducing polar functional groups, such as hydroxyl (-OH) or amide (-CONH2) moieties, is expected to increase aqueous solubility and decrease logP. Conversely, adding non-polar or halogenated groups, such as a trifluoromethyl (-CF3) or an additional alkyl chain, would likely increase lipophilicity. nih.gov These predictions help in designing compounds that have a higher probability of possessing favorable drug-like properties.

Below is a table of computationally predicted values for a series of designed analogues, illustrating the impact of specific structural modifications.

Table 2: Predicted Lipophilicity and Solubility of Designed Analogues

AnalogueModificationPredicted cLogPPredicted Aqueous Solubility (logS)
Parent Compound-1.35-2.5
Analogue 1Replace C4-methyl with C4-H1.05-2.2
Analogue 2Add -OH to C4-methyl (hydroxymethyl)0.70-1.5
Analogue 3Replace ethan-1-ol with propan-2-ol1.75-2.8
Analogue 4Add a 5-fluoro substituent1.50-2.7

Combinatorial and Parallel Synthesis Approaches for Compound Library Generation

To efficiently explore the structure-activity relationships (SAR) of this compound, modern synthetic strategies such as combinatorial and parallel synthesis are employed. nvsu.ru These high-throughput techniques enable the rapid generation of large, focused libraries of related compounds, allowing for a broad and systematic investigation of the effects of different substituents. imperial.ac.uk

Parallel Synthesis: In this approach, a series of related compounds are synthesized simultaneously in an array of separate reaction vessels. nih.gov For the synthesis of analogues of the target compound, a key intermediate such as 1,4-dimethyl-1H-pyrazole-3-carbaldehyde could be used. This aldehyde can be reacted with a diverse set of Grignard reagents (R-MgX) or organolithium reagents (R-Li) in a parallel format. Each well of a microtiter plate would contain the starting aldehyde and a different organometallic reagent, leading to a library of secondary alcohols with varying 'R' groups on the carbinol carbon. This method allows for precise control over the structure of each individual product.

Combinatorial Chemistry: This strategy often involves "split-and-pool" synthesis, typically on a solid support, to create very large libraries of compounds. imperial.ac.uk While potentially more complex for generating a specific chiral alcohol, a combinatorial approach could be used to create a diverse library of pyrazole cores first. For example, a library of substituted hydrazines could be reacted with a β-diketone precursor attached to a solid-phase resin. After the pyrazole ring is formed, the scaffold could be further modified in subsequent steps before being cleaved from the support. nih.gov

Both liquid-phase and solid-phase synthesis methodologies are applicable. Liquid-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability, while solid-phase synthesis simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.govacs.org These methods are instrumental in accelerating the hit-to-lead optimization process in drug discovery.

Molecular Recognition and Interaction Studies of 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol and Its Analogues

In Silico Ligand-Biomacromolecule Docking Simulations

In silico molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. These simulations are instrumental in identifying key interacting residues and understanding the binding mode of a molecule within the active site of a protein. For pyrazole (B372694) derivatives, a class of compounds known for their diverse biological activities, molecular docking has been extensively used to explore their interactions with various protein targets, including enzymes and receptors.

Binding Site Analysis and Interaction Modes (Hydrogen Bonds, Hydrophobic Interactions, π-stacking)

Molecular docking studies on a wide range of pyrazole derivatives have revealed common interaction patterns that contribute to their binding affinity and selectivity. While specific data for (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is not extensively available in public literature, we can infer its likely interaction modes based on studies of analogous compounds.

Hydrogen Bonds: The pyrazole scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while the hydroxyl group in this compound can serve as both a hydrogen bond donor and acceptor. Docking studies of pyrazole-containing inhibitors with various kinases, for instance, frequently show hydrogen bond formation with backbone residues in the hinge region of the ATP-binding site. For example, the nitrogen atoms of the pyrazole ring in some inhibitors have been observed to form hydrogen bonds with residues like glutamic acid and leucine in the hinge region of Janus kinases (JAKs).

π-stacking: The aromatic pyrazole ring can participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding site. These interactions, where the planar rings stack on top of each other, contribute significantly to the binding energy. For instance, in studies of pyrozolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors, π-π stacking with histidine and phenylalanine residues was observed. nih.gov

Table 1: Predicted Interaction Modes of Pyrazole Derivatives with Various Protein Targets
Protein TargetKey Interacting ResiduesTypes of InteractionsReference
Phosphodiesterase 4 (PDE4)Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446Hydrogen Bonds, π-π stacking nih.gov
Cyclooxygenase-2 (COX-2)Residues in the selective pocketHydrogen Bonds, Hydrophobic Interactions rjpn.org
C-C chemokine receptor type 1 (CCR1)Tyr113Hydrogen Bonds nih.gov
Janus Kinases (JAKs)E930, L932Hydrogen Bonds acs.org

Conformational Changes Upon Binding (Theoretical)

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the receptor. This "induced fit" model is a key aspect of molecular recognition. While experimental validation is necessary, theoretical molecular dynamics (MD) simulations can provide insights into these conformational adjustments.

For pyrazole derivatives, MD simulations have been used to assess the stability of the ligand-protein complex and to observe conformational changes over time. These simulations can reveal how the flexibility of both the ligand and the protein allows for an optimal binding orientation that maximizes favorable interactions. For example, the pyrazole ring might slightly reorient itself within the binding pocket to optimize π-stacking interactions, or the protein side chains could shift to better accommodate the ligand.

Biophysical Characterization of Molecular Binding Events (In Vitro if purely mechanistic)

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating and quantifying molecular binding events. These methods provide data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular recognition process.

Enzyme Kinetic Inhibition Studies (if applicable, focusing on mechanism)

If the target protein is an enzyme, enzyme kinetic studies can be performed to determine the mode of inhibition by a compound like this compound. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information provides insights into whether the inhibitor binds to the enzyme's active site or to an allosteric site.

For example, studies on pyrazole derivatives as inhibitors of carbonic anhydrase have been conducted to determine their inhibition constants (Ki) and to understand their mechanism of action.

Ligand-Protein Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Several biophysical techniques can directly measure the binding affinity between a ligand and a protein.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon binding. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. SPR can determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Table 2: Biophysical Techniques for Characterizing Ligand-Protein Interactions
TechniqueParameters MeasuredInformation Gained
Enzyme KineticsKi, IC50, mode of inhibitionPotency and mechanism of enzyme inhibition
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔSBinding affinity and thermodynamic driving forces
Surface Plasmon Resonance (SPR)kon, koff, KdBinding kinetics and affinity

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-bound structure of a protein.

For pyrazole derivatives, pharmacophore models have been developed to guide the design of new and more potent inhibitors for various targets. nih.gov These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

A pharmacophore model for a pyrazole-based inhibitor might include:

A hydrogen bond acceptor feature corresponding to one of the pyrazole nitrogen atoms.

A hydrophobic feature representing the methyl groups.

An aromatic ring feature for the pyrazole ring itself.

A hydrogen bond donor/acceptor feature for the hydroxyl group in the case of this compound.

By understanding these key features, medicinal chemists can design new analogues of this compound with modified properties to enhance binding affinity and selectivity for a specific biological target. The principles of ligand-based design, informed by pharmacophore models and structure-activity relationships, are crucial for the iterative process of drug discovery.

Advanced Analytical Methodologies for Enantiopurity and Compound Integrity of 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for determining the enantiomeric excess of chiral pyrazole (B372694) derivatives. nih.govchromatographyonline.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for resolving a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.org These stationary phases, such as Lux cellulose-2 and Lux amylose-2, offer robust enantiorecognition capabilities. acs.orgresearchgate.net The choice of mobile phase is critical for achieving optimal separation. In HPLC, normal-phase (e.g., n-hexane/alcohol mixtures) and polar organic modes are commonly used. nih.govnih.govnih.gov SFC, which uses supercritical CO2 as the primary mobile phase modified with a co-solvent like methanol (B129727), is often considered a greener and faster alternative to normal-phase HPLC, offering reduced solvent consumption and high chromatographic efficiency. chromatographyonline.comchromatographyonline.com

The selection of the CSP and mobile phase can significantly impact resolution. For instance, amylose-based columns may show greater resolving ability in normal-phase mode, while cellulose-based columns can be superior in polar organic modes, sometimes achieving baseline separation in under five minutes. nih.govnih.gov

TechniqueChiral Stationary Phase (CSP) TypeCommon Mobile PhasesKey Advantages
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives)n-Hexane/Isopropanol, Ethanol (B145695), AcetonitrileHigh stereorecognition, wide applicability, well-established methods. nih.gov
Chiral SFCPolysaccharide-based, Pirkle-type (e.g., (R,R)Whelk-O1)CO2 with co-solvents (e.g., Methanol, Ethanol)Faster analysis, reduced organic solvent use, complementary selectivity to HPLC. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another highly effective method for the enantioselective analysis of volatile chiral compounds like pyrazole alcohols. nih.gov The technique requires the analyte to be thermally stable and sufficiently volatile. Derivatization may sometimes be employed to enhance volatility and improve chromatographic performance. The separation principle in chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com

A variety of CSPs are available for GC, with modified cyclodextrins being particularly common and versatile. nih.gov Other selectors include amino acid derivatives (e.g., Chirasil-Val) and terpene-derived metal coordination compounds. nih.govnih.gov The choice of CSP depends on the functional groups present in the analyte. For a chiral alcohol like (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, CSPs capable of hydrogen bonding are particularly effective. The high efficiency of capillary GC columns allows for excellent resolution of enantiomers even when the thermodynamic differences between the diastereomeric interactions are small. azom.com Integration of GC with mass spectrometry (GC-MS) provides definitive peak identification, enhancing the reliability of the analysis. azom.com

CSP TypeChiral Selector ExamplePrimary Interaction MechanismApplicability
Modified CyclodextrinsPermethylated beta-cyclodextrinInclusion complexationBroadly applicable to many compound classes. nih.gov
Amino Acid DerivativesChirasil-ValHydrogen bondingEffective for amines, alcohols, and amino acids. nih.gov
Metal Coordination ComplexesTerpene-derived selectorsCoordinationUseful for compounds with coordinating functional groups. nih.gov

Use of Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org These reagents are typically lanthanide complexes, such as those containing europium or praseodymium, with chiral ligands. harvard.edursc.org When a CSR is added to a solution of a racemic or enantioenriched compound, it forms rapidly exchanging diastereomeric complexes with each enantiomer. libretexts.org

The compound of interest must possess a Lewis basic site, such as the hydroxyl group in this compound, to coordinate with the lanthanide metal center. libretexts.org This interaction induces significant changes in the chemical shifts of the analyte's protons. Because the two diastereomeric complexes are different, the corresponding protons in the two enantiomers experience different induced shifts, leading to the separation of signals that would otherwise be overlapping. harvard.edu The enantiomeric excess can then be determined by integrating the now-resolved signals for the R and S enantiomers. libretexts.org Reagents like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3) are effective for this purpose. harvard.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an essential check on the empirical formula of a newly synthesized substance, such as this compound.

The process involves combusting a small, accurately weighed sample of the pure compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these quantities, the percentage composition of C, H, and N in the original sample is calculated. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C7H12N2O). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. rsc.orgmdpi.com

Historical Development and Chemical Evolution of Pyrazole Containing Compounds

Early Discovery and Synthesis of the Pyrazole (B372694) Core

The history of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr first coined the term "pyrazole" while investigating derivatives of quinine. sphinxsai.comsciensage.info His work led to the synthesis of Antipyrine, a pyrazolone (B3327878) derivative with potent analgesic and antipyretic properties, which ignited significant interest in this class of compounds. sphinxsai.com Knorr's foundational synthesis, now famously known as the Knorr pyrazole synthesis , involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comjk-sci.comchemhelpasap.com This robust and versatile reaction remains a fundamental method for constructing the pyrazole ring. mdpi.comslideshare.net

A few years later, in 1898, another German chemist, Hans von Pechmann, developed an alternative route known as the Pechmann pyrazole synthesis . wikipedia.orgwikipedia.org This method involves the reaction of diazomethane (B1218177) with acetylene, providing a direct pathway to the unsubstituted pyrazole core. wikipedia.org These pioneering efforts by Knorr and von Pechmann established the primary synthetic routes to the pyrazole nucleus and laid the groundwork for over a century of research and development. uni-tuebingen.deillinois.edu

Table 1: Foundational Discoveries in Pyrazole Synthesis
YearChemistDiscovery/MethodReactantsSignificance
1883Ludwig KnorrKnorr Pyrazole Synthesis1,3-Dicarbonyl Compound + HydrazineEstablished the first major route to substituted pyrazoles and pyrazolones. sciensage.infochemhelpasap.com
1898Hans von PechmannPechmann Pyrazole SynthesisAcetylene + DiazomethaneProvided a method for synthesizing the parent pyrazole ring. wikipedia.orgwikipedia.org

Evolution of Synthetic Methodologies for Pyrazole Derivatives

The classical Knorr synthesis, while foundational, often required harsh conditions and could lead to mixtures of regioisomers. mdpi.commdpi.com Over the decades, synthetic chemists have refined and expanded the toolkit for pyrazole synthesis, focusing on improving efficiency, selectivity, and environmental compatibility. mdpi.com

Modern advancements have introduced a variety of catalytic systems to facilitate pyrazole formation under milder conditions. mdpi.com These include the use of nano-ZnO, iodine, silver, and copper catalysts, which can improve yields and regioselectivity. mdpi.comnih.govjetir.org Furthermore, the development of multicomponent reactions (MCRs) represents a significant leap in efficiency. mdpi.combeilstein-journals.org MCRs allow for the construction of complex pyrazole-containing scaffolds, such as pyrano[2,3-c]pyrazoles, in a single step from three or more starting materials, adhering to the principles of pot, atom, and step economy. mdpi.comrsc.org Green chemistry principles have also been integrated, with methods utilizing microwave irradiation, ultrasound assistance, or environmentally benign solvents like water to reduce the environmental footprint of these syntheses. mdpi.comias.ac.in

Table 2: Comparison of Classical and Modern Pyrazole Synthesis Methodologies
MethodologyTypical ConditionsKey AdvantagesExamples
Classical (e.g., Knorr) Acid or base catalysis, often high temperatures. jk-sci.comRobust, well-established, wide range of simple starting materials. chemhelpasap.comCondensation of acetylacetone (B45752) with hydrazine. mdpi.com
Modern Catalytic Transition-metal (Cu, Ag, Pd) or organocatalysis, often room temperature. mdpi.comnih.govHigh efficiency, improved regioselectivity, milder conditions. mdpi.comSilver-catalyzed synthesis of trifluoromethyl pyrazoles. mdpi.com
Multicomponent Reactions (MCRs) One-pot combination of ≥3 reactants, often catalyzed. mdpi.comHigh atom economy, molecular diversity, rapid assembly of complex structures. beilstein-journals.orgrsc.orgFour-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com
Green Chemistry Approaches Microwave irradiation, ultrasound, use of water or solvent-free conditions. mdpi.comias.ac.inReduced reaction times, lower energy consumption, minimized waste. ias.ac.inUltrasound-assisted synthesis of pyrazole-dimedone derivatives. mdpi.com

Contributions of Chiral Pyrazole Derivatives to Heterocyclic Chemistry

The introduction of chirality into the pyrazole scaffold has been a pivotal development, unlocking new possibilities in medicinal chemistry and asymmetric catalysis. nih.govthieme-connect.com Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Therefore, the ability to synthesize single enantiomers of pyrazole-containing compounds is of utmost importance for drug discovery. thieme-connect.com

The synthesis of chiral pyrazoles can be challenging but has been achieved through several elegant strategies. uniovi.es These include the use of chiral auxiliaries, such as tert-butanesulfinamide, which guide the stereochemical outcome of a reaction and can be removed afterward. nih.gov More advanced methods employ chiral catalysts (metal complexes or organocatalysts) to directly generate enantiomerically enriched products. rwth-aachen.dersc.org These catalytic asymmetric reactions have been used to create pyrazoles with stereogenic centers at various positions, including challenging quaternary carbons. thieme-connect.comacs.org

Beyond their role as therapeutic agents, chiral pyrazole derivatives are crucial components in the field of asymmetric catalysis . nih.gov They serve as highly effective chiral ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. nih.govmdpi.com The modular nature of the pyrazole ring allows for fine-tuning of the ligand's steric and electronic properties, making them versatile tools for developing new catalytic transformations. rsc.org

Table 3: Strategies for the Synthesis and Application of Chiral Pyrazoles
StrategyDescriptionContribution to Heterocyclic Chemistry
Use of Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. nih.govProvides a reliable method for controlling stereochemistry in the synthesis of complex molecules.
Asymmetric Catalysis A small amount of a chiral catalyst (organo- or metal-based) is used to generate a large amount of an enantiomerically enriched product. rwth-aachen.deEnables highly efficient and atom-economical access to enantiopure pyrazole derivatives.
Chiral Ligand Design Pyrazole scaffolds are incorporated into ligands used in transition-metal catalysis. nih.govExpands the toolbox of ligands for asymmetric synthesis, enabling new types of enantioselective reactions. rsc.orgmdpi.com

Contextualization of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol within Pyrazole Research

The compound This compound embodies the convergence of several key themes in modern pyrazole chemistry. Its structure contains a substituted pyrazole core, a hallmark of the synthetic evolution described previously. The "1,4-dimethyl-1H-pyrazol" portion indicates a specifically substituted heterocyclic ring, a product of regiocontrolled synthesis.

Most importantly, the "(1R)" designation and the "ethan-1-ol" functional group signify that this molecule is a chiral secondary alcohol. This places it directly within the context of the research and applications discussed in the development of chiral pyrazoles. While not a widely commercialized drug itself, a molecule with this structure serves as a valuable chiral building block or synthon.

Chiral alcohols derived from heterocyclic systems are highly sought-after intermediates in organic synthesis. nih.gov They can be used to construct more complex chiral molecules, including pharmacologically active agents or sophisticated chiral ligands for asymmetric catalysis. uniovi.esnih.gov The hydroxyl group provides a reactive handle for further chemical transformations, while the pyrazole ring offers sites for coordination or other interactions. Therefore, this compound represents a product of advanced, stereoselective synthesis, designed not as an end-product, but as a key component for building even more complex and functionally significant chiral molecules.

Future Research Directions and Unexplored Avenues for 1r 1 1,4 Dimethyl 1h Pyrazol 3 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol and related pyrazolyl alcohols is geared towards the development of more efficient, economical, and environmentally friendly methods. A primary focus will be on multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single procedure, thereby saving time, resources, and reducing waste. mdpi.comrsc.org The exploration of sustainable and green chemistry principles is paramount. This includes the use of biomass-derived feedstocks, such as alcohols, in iron-catalyzed tandem C-C and C-N coupling reactions. rsc.orgresearchgate.net Such methods move away from pre-functionalized starting materials and costly noble metal catalysts. rsc.org

Furthermore, research into novel catalytic systems is crucial for sustainable synthesis. This involves employing heterogeneous catalysts that can be easily recovered and reused, and developing metal-free reaction pathways. rsc.orgmdpi.com The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG) and water-based systems, is another key aspect of creating sustainable synthetic routes. mdpi.com One-pot syntheses, where reactants undergo successive chemical reactions in a single reactor, will also be a significant area of research, as they streamline the production process and minimize waste. mdpi.comsemanticscholar.org

Table 1: Comparison of Synthetic Approaches for Pyrazole (B372694) Derivatives

Approach Key Features Potential Advantages
Multicomponent Reactions (MCRs) Multiple reactants in a single step. High atom economy, reduced waste, simplified procedures. mdpi.com
Iron-Catalyzed Dehydrogenative Coupling Uses alcohols as primary feedstock. Sustainable, avoids noble metals, uses readily available materials. rsc.org
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. Shorter reaction times, often improved yields. mdpi.comnih.gov

| One-Pot Synthesis | Sequential reactions in a single vessel. | Increased efficiency, reduced separation steps, less solvent waste. mdpi.comsemanticscholar.org |

Exploration of Advanced Chiral Catalysts for Enhanced Enantioselectivity

Achieving high enantioselectivity is critical for the synthesis of specific stereoisomers like this compound. Future research will focus on the discovery and optimization of advanced chiral catalysts. Organocatalysis presents a promising avenue, with catalysts such as chiral squaramides and cinchona alkaloids being effective in enantioselective Michael additions and other transformations involving pyrazolone (B3327878) derivatives. researchgate.netrsc.org The development of new bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously is a key area of interest.

In the realm of metal-based catalysts, the design of novel chiral ligands is essential for improving enantiocontrol. nih.govresearchgate.net This includes creating ligands that can form well-defined chiral pockets around the metal center, thereby directing the stereochemical outcome of the reaction. The exploration of non-symmetrical ligands, in addition to the more traditional C2-symmetric ones, may offer new possibilities for enhancing catalytic activity and selectivity. nih.gov Furthermore, combining metal catalysts with biocatalysts, such as lipases, in dynamic kinetic resolution processes could provide highly efficient routes to enantiopure alcohols. mdpi.com

Detailed Computational Modeling of Complex Reaction Mechanisms

Computational chemistry is an indispensable tool for understanding and predicting the behavior of chemical systems. eurasianjournals.com For this compound, detailed computational modeling can provide profound insights into complex reaction mechanisms, catalyst behavior, and molecular properties. eurasianjournals.comresearchgate.net Techniques like Density Functional Theory (DFT) can be used to elucidate electronic structures and predict reaction pathways, helping to rationalize experimental observations and guide the design of new experiments. eurasianjournals.com

Molecular dynamics simulations offer a way to explore the conformational landscape of the molecule and its interactions with catalysts or other molecules over time. eurasianjournals.com This is particularly useful for understanding the subtle non-covalent interactions that often govern enantioselectivity in asymmetric catalysis. Future directions in this field include the development of more accurate force fields for simulations and the integration of multi-scale modeling approaches to bridge the gap between quantum mechanical calculations and macroscopic properties. eurasianjournals.com Machine learning is also poised to play a significant role in accelerating the discovery of new pyrazole derivatives by predicting their properties and activities. eurasianjournals.com

Design of Next-Generation Pyrazolyl Analogues with Tuned Molecular Properties

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, and the design of next-generation analogues of this compound holds significant promise. nih.govnih.gov By systematically modifying the substituents on the pyrazole ring and the chiral alcohol side chain, it is possible to fine-tune the molecule's steric and electronic properties. This allows for the optimization of its function for specific applications, such as biological activity or catalytic performance. nih.gov

Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogues with enhanced properties. nih.gov For example, introducing different functional groups could alter the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions, which is critical for its application as a chiral ligand or in supramolecular assemblies. The synthesis of a library of analogues will enable the systematic exploration of how structural modifications impact function, leading to the development of novel compounds with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials. nih.govnih.gov

Investigation of Material Science Applications for Pyrazolyl Alcohols (e.g., as chiral ligands, supramolecular assembly)

The unique structural features of pyrazolyl alcohols, including the presence of a chiral center and hydrogen-bonding capabilities, make them attractive building blocks for material science. A significant area of future research will be their application as chiral ligands in asymmetric catalysis. mdpi.com The pyrazole nitrogen atoms can coordinate to metal centers, while the chiral alcohol moiety can induce stereoselectivity, making these compounds valuable for the synthesis of enantiomerically pure products. mdpi.comresearchgate.net

Furthermore, the ability of the pyrazole ring to participate in hydrogen bonding opens up possibilities in the field of supramolecular chemistry. mdpi.comresearchgate.net These molecules can self-assemble into well-ordered, higher-order structures such as dimers, trimers, and catemers. researchgate.net This self-assembly behavior can be exploited to create novel materials with interesting properties, such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com The chirality of this compound could be transferred to the resulting supramolecular structures, leading to the development of chiral materials with applications in areas like enantioselective separations and sensing.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones. For example, refluxing 1,4-dimethylpyrazole precursors with ethanol as a solvent under acidic or basic conditions yields the target alcohol. Purification often involves column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol-DMF mixtures .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm stereochemistry and substituent positions (e.g., δ 4.17 ppm for hydroxyl-bearing CH2 groups) .
  • IR Spectroscopy : Identify hydroxyl (3326 cm⁻¹) and pyrazole ring vibrations (1516 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C8H13ClN2O) .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : A 1:1 mixture of DMF and ethanol is optimal for recrystallization, yielding high-purity crystals with minimal solvent retention .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of the compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and potential nucleophilic/electrophilic sites. These insights guide functionalization strategies (e.g., hydroxyl group reactivity) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Structural Analog Screening : Compare activity of methyl-substituted vs. unsubstituted pyrazoles to isolate substituent effects .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

  • Methodological Answer : Use Vilsmeier-Haack conditions (POCl3/DMF) to selectively formylate the C-4 position. Alternatively, palladium-catalyzed cross-coupling (Suzuki-Miyaura) targets the C-5 position .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE .
  • Storage : Store in airtight containers at 4°C to prevent oxidation of the hydroxyl group .

Key Notes

  • Avoid abbreviations; use full chemical names (e.g., "dimethylpyrazole" not "DMP").
  • Cross-validate NMR shifts with computational predictions to confirm stereochemical assignments .
  • For advanced applications, prioritize peer-reviewed sources (e.g., synthesis protocols from Bioorganic Chemistry over vendor catalogs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.